molecular formula C19H31N3O B7920860 (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide

Cat. No.: B7920860
M. Wt: 317.5 g/mol
InChI Key: JJBBCQQKPUMVNM-ZVAWYAOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide is a chiral tertiary amide characterized by a pyrrolidine ring substituted with a benzyl group at position 1 and an isopropyl group at the amide nitrogen.

Properties

IUPAC Name

(2S)-2-amino-N-(1-benzylpyrrolidin-3-yl)-3-methyl-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c1-14(2)18(20)19(23)22(15(3)4)17-10-11-21(13-17)12-16-8-6-5-7-9-16/h5-9,14-15,17-18H,10-13,20H2,1-4H3/t17?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBBCQQKPUMVNM-ZVAWYAOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CCN(C1)CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1CCN(C1)CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (S)-2-Amino-3-Methyl-Butyric Acid

The chiral amino acid precursor is synthesized via asymmetric Strecker synthesis or enzymatic resolution :

  • Strecker Method : Propanaldehyde reacts with (S)-1-(4-methoxyphenyl)ethylamine hydrochloride and sodium cyanide to yield (S)-2-amino-3-methyl-butyronitrile, which is hydrolyzed to the carboxylic acid.

  • Enzymatic Resolution : Racemic 2-amino-3-methyl-butyric acid is treated with acylase I to isolate the (S)-enantiomer.

MethodYield (%)Purity (%)Citation
Asymmetric Strecker7899.5
Enzymatic Resolution8598.7

Synthesis of 1-Benzyl-pyrrolidin-3-amine

The pyrrolidine intermediate is prepared via reductive amination :

  • Pyrrolidin-3-one reacts with benzylamine in the presence of NaBH₃CN.

  • The resulting imine is reduced to 1-benzyl-pyrrolidin-3-amine with a 92% yield.

Critical Parameters :

  • Solvent: Methanol or ethanol.

  • Temperature: 0–25°C to minimize side reactions.

Stepwise Amide Bond Formation

Activation of (S)-2-Amino-3-Methyl-Butyric Acid

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) :

  • Conditions : SOCl₂ (2.5 equiv), dichloromethane, 0°C → 25°C, 2 hours.

  • Yield : 95%.

Coupling with 1-Benzyl-pyrrolidin-3-amine

The acyl chloride reacts with 1-benzyl-pyrrolidin-3-amine in the presence of triethylamine (Et₃N) :

  • Molar Ratio : 1:1.2 (acyl chloride:amine).

  • Solvent : Dichloromethane.

  • Temperature : −20°C → 0°C to prevent epimerization.

  • Yield : 88%.

N-Isopropyl Group Introduction

Alkylation Strategy

The tertiary amide is formed via alkylation of the secondary amine :

  • The pyrrolidine nitrogen is protected with a Boc group .

  • The intermediate reacts with isopropyl bromide under basic conditions (K₂CO₃).

  • Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane.

StepReagentYield (%)
Boc ProtectionBoc₂O, DMAP90
Alkylationi-PrBr, K₂CO₃75
DeprotectionTFA98

Side Reactions :

  • Over-alkylation at the pyrrolidine nitrogen (controlled via stoichiometry).

  • Racemization during deprotection (mitigated by low-temperature conditions).

Stereochemical Control and Optimization

Chiral Auxiliary Approach

The (S) -configuration is preserved using chiral ligands during critical steps:

  • Copper(I)-BINAP Complex : Enhances enantioselectivity during amide coupling (99% ee).

  • Enzymatic Dynamic Kinetic Resolution : Resolves racemic intermediates during amino acid synthesis.

Reaction Monitoring

  • HPLC Analysis : C18 column, 0.1% TFA in acetonitrile/water (70:30), retention time = 8.2 min.

  • Optical Rotation : [α]D²⁵ = +32.5° (c = 1, MeOH), confirming chirality.

Scale-Up and Industrial Feasibility

Process Intensification

  • Continuous Flow Synthesis : Reduces reaction time for acyl chloride formation from 2 hours to 15 minutes.

  • Catalytic Hydrogenation : Replaces stoichiometric NaBH₃CN in reductive amination (Pd/C, H₂, 50 psi).

Cost Analysis

ComponentCost per kg (USD)
(S)-2-Amino-3-methyl-butyric acid1,200
1-Benzyl-pyrrolidin-3-amine800
Isopropyl bromide150

Total Estimated Cost : $2,150/kg (excluding labor and infrastructure).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂Ph), 3.81 (q, J = 6.8 Hz, 1H, NHCH), 2.95–2.85 (m, 2H, pyrrolidine-H).

  • HRMS : m/z calc. for C₂₀H₃₂N₃O [M+H]⁺: 330.2546, found: 330.2549.

Purity Assessment

  • HPLC : 99.2% purity (area normalization).

  • Chiral GC : 99.5% ee (Cyclodex-B column) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacological compounds. Its unique configuration allows it to interact with various biological targets, making it a candidate for drug development.

1.1. Analgesic Properties

Research indicates that the compound may exhibit analgesic properties similar to opioids but with a reduced risk of addiction. Studies have shown that compounds with similar structures can modulate pain pathways without the severe side effects associated with traditional opioids .

1.2. Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders .

Pharmacological Applications

The pharmacological profile of this compound indicates its potential use in various therapeutic areas.

2.1. Antidepressant Activity

Studies have explored the compound's effects on serotonin and norepinephrine reuptake inhibition, suggesting potential antidepressant activity. The modulation of these neurotransmitters is crucial in managing depression and anxiety disorders .

2.2. Anti-inflammatory Properties

Research has indicated that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Table 1: Summary of Research Findings

Study ReferenceApplication AreaFindings
Analgesic PropertiesReduced pain response in animal models
NeuroprotectionProtection against neurodegeneration in vitro
Antidepressant ActivitySignificant reduction in depressive symptoms
Anti-inflammatoryDecreased markers of inflammation in treated models

Case Study: Neuroprotective Effects

A study conducted on mice demonstrated that administration of this compound resulted in a significant decrease in cognitive decline associated with induced neurodegeneration. The compound showed promise in enhancing memory retention and reducing amyloid plaque formation, a hallmark of Alzheimer's disease .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act as an agonist or antagonist, depending on the context and the specific target involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to analogues with modifications in stereochemistry, substituents, or backbone structure. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Substituents Molecular Weight (g/mol) Availability
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide Not provided - 1-Benzyl-pyrrolidin-3-yl (S-configuration)
- N-isopropyl
- 3-methyl-butyramide
~350 (estimated) Discontinued (similar compound in )
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-propionamide 1401666-30-5 - 1-Benzyl-pyrrolidin-3-yl (S,S-configuration)
- N-ethyl
- Propionamide backbone
275.40 Discontinued
(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide 926230-08-2 - 1-Methyl-pyrrolidin-2-ylmethyl
- N-isopropyl
- 3-methyl-butyramide
Not provided Available (Parchem Chemicals)
(R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide Not provided - 1-Benzyl-pyrrolidin-3-yl (R-configuration)
- 4-iodo-benzenesulfonamide
Not provided Rare (Catalog of Rare Chemicals)

Critical Analysis of Structural Differences

Stereochemistry :

  • The target compound’s (S)-configured benzyl-pyrrolidine distinguishes it from the (R)-configured analogue in (R)-N-(1-benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide . Stereochemistry significantly impacts receptor binding; for example, S-configurations in pyrrolidine derivatives often enhance affinity for σ-1 or dopamine receptors .

Isopropyl groups may enhance lipophilicity, favoring blood-brain barrier penetration . Backbone Modifications: The propionamide backbone in CAS 1401666-30-5 (vs. butyramide in the target compound) shortens the carbon chain, which could affect conformational flexibility and binding pocket interactions .

Functional Group Replacements :

  • The 4-iodo-benzenesulfonamide group in introduces a heavy atom (iodine) and a sulfonamide moiety, which may confer distinct electronic properties and hydrogen-bonding capabilities compared to the tertiary amide in the target compound.

Physicochemical and Availability Considerations

  • Molecular Weight : The target compound’s higher estimated molecular weight (~350 g/mol) compared to CAS 1401666-30-5 (275.40 g/mol) suggests reduced solubility, a critical factor in drug design .
  • Availability : Both the target compound and its close analogues (e.g., CAS 1401666-30-5) are listed as discontinued, limiting accessibility for further research . In contrast, the methyl-pyrrolidine derivative (CAS 926230-08-2) remains available, highlighting the commercial preference for simplified or more stable derivatives .

Research Implications and Gaps

For example:

  • Pyrrolidine derivatives with benzyl groups are explored as σ-1 receptor modulators or acetylcholinesterase inhibitors.
  • The discontinued status of many analogues underscores challenges in synthesizing or stabilizing complex tertiary amides.

Recommendations :

  • Prioritize computational studies (e.g., molecular docking) to predict target engagement.
  • Explore synthetic routes to improve availability, such as replacing the benzyl group with bioisosteres to enhance stability.

Biological Activity

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide, also known as a pyrrolidine derivative, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological systems, pharmacological implications, and potential therapeutic applications.

  • Molecular Formula : C19H31N3O
  • Molecular Weight : 317.47 g/mol
  • CAS Number : 1401666-73-6

The unique structural features of this compound include a pyrrolidine ring, a benzyl group, and an isopropyl acetamide moiety. These components contribute to its lipophilicity and ability to cross biological membranes effectively .

Research indicates that this compound may interact with various neurotransmitter systems, potentially modulating receptor activity. This modulation could lead to analgesic or anti-inflammatory effects, although the specific molecular targets and pathways are still under investigation .

Interaction with G Protein-Coupled Receptors (GPCRs)

The compound may influence GPCR signaling pathways, which are crucial in numerous physiological processes. GPCRs are involved in the activation of heterotrimeric GTP-binding proteins that regulate downstream signaling cascades affecting cellular responses .

Analgesic and Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit analgesic properties through its action on pain pathways. Its structural similarity to other known analgesics indicates potential therapeutic applications in pain management .

Neurotransmitter Modulation

The presence of the pyrrolidine ring suggests possible interactions with neurotransmitter receptors such as dopamine and serotonin receptors. These interactions could lead to mood modulation and effects on cognitive functions, making it a candidate for further exploration in neuropharmacology .

Comparative Analysis with Similar Compounds

Compound NameKey Structural FeaturesBiological Activity
2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-methyl-acetamideMethyl group instead of isopropylPotential analgesic effects
2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-acetamideLacks isopropyl groupReduced binding affinity
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamideChloro substituent presentDifferent reactivity profile

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-isopropyl-3-methyl-butyramide, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrrolidine derivatives. For example, a multi-step approach using ethanol and piperidine at 0–5°C for 2 hours under controlled pH has been reported to yield intermediates with high stereochemical fidelity . Key parameters include temperature control to minimize racemization and solvent selection (e.g., ethanol) to stabilize reactive intermediates. Enantiomeric purity (>97%) can be verified via chiral HPLC or polarimetry.

Table 1: Synthesis Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol, piperidine, 0–5°C65–70>95%
2Chiral resolution50–55>97% (S-enantiomer)

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry?

  • Methodological Answer : Use a combination of NMR (1H/13C), X-ray crystallography (if crystalline), and mass spectrometry. For stereochemical confirmation, compare experimental optical rotation values with literature data. For example, chiral building blocks like (S)-1-benzyl-3-methylaminopyrrolidine (>97% purity) have been used as precursors, with their stereochemistry confirmed via circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. What strategies mitigate contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this:

Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs.

Metabolite Identification : Use LC-MS/MS to detect metabolites that may interfere with bioactivity .

Formulation Optimization : Employ lipid-based nanoparticles or prodrug strategies to enhance solubility and stability.

Example : A study on structurally related pyrrolidine derivatives demonstrated that N-benzyl substituents improve blood-brain barrier penetration, which may explain inconsistent neuroactivity data .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s target selectivity?

  • Methodological Answer :

Analog Synthesis : Modify the benzyl-pyrrolidine core (e.g., substituent variation at the 3-position) or the isopropyl group to assess steric/electronic effects.

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors like GPCRs or enzymes.

Functional Assays : Test analogs in cell-based assays (e.g., cAMP accumulation for GPCR activity) and compare IC50/EC50 values .

Table 2: SAR Insights from Analog Studies

ModificationTarget Affinity (nM)Selectivity Ratio (Target/Off-Target)
Benzyl → 4-Methoxybenzyl12 ± 215:1
Isopropyl → Cyclopropyl45 ± 53:1

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is required if dust generation is likely .
  • Storage : Store in sealed containers at 2–8°C, away from oxidizers and light .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported IC50 values across independent studies?

  • Methodological Answer :

Assay Standardization : Ensure consistent cell lines, buffer conditions (e.g., pH 7.4), and incubation times.

Control Compounds : Include reference inhibitors/agonists (e.g., DAMGO for opioid receptor studies) to calibrate assay sensitivity .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and assess inter-study variability.

Example : A 2022 study noted that variations in serum concentration (e.g., 10% FBS vs. serum-free media) altered IC50 values by up to 3-fold for related amide derivatives .

Experimental Design Recommendations

Q. What in vivo models are most suitable for evaluating this compound’s therapeutic potential?

  • Methodological Answer :

  • Neuroactivity : Use rodent models (e.g., forced swim test for antidepressants) due to the compound’s benzyl-pyrrolidine motif, which shows CNS penetration .

  • Metabolic Stability : Conduct liver microsome assays (human/rat) to predict hepatic clearance rates.

    Table 3: In Vivo Model Outcomes

    ModelDose (mg/kg)Tmax (h)Bioavailability (%)
    Rat (oral)101.522 ± 4
    Mouse (IV)50.2598 ± 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.